N-Acetylneuraminyllacto-N-neohexaose
Description
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H85N3O39/c1-12(60)52-23-15(63)4-51(50(79)80,93-42(23)26(65)16(64)5-55)82-11-22-28(67)33(72)37(76)48(88-22)90-40-20(9-59)86-46(25(31(40)70)54-14(3)62)92-43-29(68)21(87-49(38(43)77)91-41-18(7-57)83-44(78)35(74)34(41)73)10-81-45-24(53-13(2)61)30(69)39(19(8-58)85-45)89-47-36(75)32(71)27(66)17(6-56)84-47/h15-49,55-59,63-78H,4-11H2,1-3H3,(H,52,60)(H,53,61)(H,54,62)(H,79,80)/t15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44?,45+,46-,47-,48-,49-,51+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXXXCOANRQRQ-RIGJRAKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H85N3O39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746636 | |
| Record name | PUBCHEM_71311655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118023-83-9 | |
| Record name | PUBCHEM_71311655 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Convergent Synthetic Strategy
Protecting Group Strategy: The synthesis begins with a tetrasaccharide intermediate protected with groups such as phthalimido, benzoyl, benzyl, and picoloyl groups. Selective removal of temporary protecting groups (e.g., 6′-O-picoloyl) enables branching points for elongation.
Glycosylation Steps: Glycosylation is performed using thioglycoside or trichloroacetimidate donors. The choice of glycosyl donor and acceptor is critical; bulky groups can hinder glycosylation efficiency. For example, the use of trichloroacetimidate donors improved coupling yields compared to thioglycosides in some steps.
Deprotection: After assembly, deprotection involves hydrazine hydrate treatment to remove phthalimido and benzoyl groups, followed by acetylation of amine groups with acetic anhydride, and finally hydrogenation to remove benzyl groups, yielding the target hexasaccharide.
Yields: Key glycosylation steps achieve yields ranging from 21% to 92% depending on the step, with overall yields optimized by refining reaction conditions and protecting group strategies.
Challenges and Solutions
Steric hindrance due to axial 4′-O-benzyl groups was found to impede glycosylation at certain positions, necessitating the use of benzylidene acetals to protect and then selectively deprotect to improve accessibility.
Side reactions and incomplete conversions were minimized by adjusting donor types and reaction conditions, such as temperature, solvents (e.g., dichloromethane), and catalysts (e.g., NIS, AgOTf, TMSOTf).
Representative Reaction Scheme Summary
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Removal of phthalimido and benzoyl groups | Hydrazine hydrate, 65°C, 72 h | 91 (over 2 steps) |
| 2 | Acetylation of amine groups | Acetic anhydride in methanol | Included in above |
| 3 | Benzyl group removal by hydrogenation | H2, Pd/C | 92 |
| 4 | Glycosylation of trisaccharide acceptor and donor | NIS, AgOTf in DCM | 80 |
| 5 | Assembly of hexasaccharide via trichloroacetimidate donor | TMSOTf in DCM | 21 (over 3 steps) |
Note: These steps correspond to the synthesis of lacto-N-neohexaose, the precursor to the sialylated form.
Enzymatic and Chemoenzymatic Synthesis Approaches
Given the complexity and low overall yields of purely chemical syntheses, enzymatic methods have been explored for large-scale and selective synthesis.
Enzymatic Synthesis Using Glycosyltransferases and Sialyltransferases
Enzymes such as β-galactosidases, sialidases, and β-N-acetylhexosaminidases facilitate the regio- and stereoselective assembly of LacNAc units and their sialylated derivatives.
Immobilization of enzymes enhances stability and cost-effectiveness, enabling repeated batch processes.
Enzymatic synthesis allows for the selective addition of N-acetylneuraminic acid (sialic acid) residues to lacto-N-neohexaose, yielding this compound with high specificity.
Microbial Production Routes
Microbial fermentation using engineered strains expressing glycosyltransferases offers a potential route for scalable production, though optimization of substrate concentrations, reaction conditions, and purification remains necessary.
Enzymatic cascades combining multiple enzymes can streamline synthesis, reducing intermediate purification steps.
Limitations of Chemical vs. Enzymatic Methods
| Aspect | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Selectivity | Requires protecting groups, complex steps | High regio- and stereoselectivity |
| Yield | Moderate to low overall yields | Potentially higher yields |
| Scalability | Limited by complexity and toxic reagents | More scalable with immobilized enzymes |
| Cost | High due to reagents and purification | Potentially lower with enzyme reuse |
| Environmental Impact | Use of toxic reagents and solvents | More environmentally friendly |
These considerations guide the choice of method depending on scale and application.
Summary of Research Findings and Data
Chemical Reactions Analysis
Types of Reactions: N-Acetylneuraminyllacto-N-neohexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as periodic acid or sodium periodate.
Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of functional groups, often using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the compound, as well as derivatives with modified functional groups.
Scientific Research Applications
Synthesis of N-Acetylneuraminyllacto-N-neohexaose
The synthesis of LNnH can be achieved through various methods, including chemoenzymatic approaches that combine chemical synthesis with enzymatic reactions. Recent studies have reported successful methods for synthesizing lacto-N-hexaose (LNH) and lacto-N-neohexaose (LNnH) using specific glycosyltransferases, which facilitate the addition of sugar moieties in a controlled manner .
Table 1: Synthesis Methods for LNnH
| Method | Description | Yield |
|---|---|---|
| Chemoenzymatic | Combines chemical and enzymatic synthesis; allows for complex structures | Up to 21% |
| Enzymatic | Utilizes specific glycosyltransferases for targeted synthesis | Variable |
| Microbial Production | Employs genetically modified microorganisms for multi-step reactions | High |
Biological Functions
LNnH is a prominent component of human milk oligosaccharides (HMOs), which are crucial for infant development. These oligosaccharides serve multiple functions:
- Prebiotic Effects : LNnH promotes the growth of beneficial gut bacteria, enhancing gut health and immunity in infants .
- Antiviral Properties : Studies indicate that LNnH can inhibit the adhesion of pathogens like Escherichia coli to epithelial cells, thereby reducing infection risk .
- Immunomodulation : LNnH has been shown to modulate immune responses, which is vital for developing infants .
Therapeutic Applications
The unique properties of LNnH open avenues for various therapeutic applications:
- Drug Development : Due to its stability and ability to enhance drug delivery systems, LNnH can be utilized in formulating drugs that require improved bioavailability and efficacy .
- Cancer Biomarkers : LNnH can act as a biomarker for certain cancers, aiding in early detection and diagnosis .
- Vaccine Development : The immunomodulatory effects of LNnH suggest its potential use in vaccine formulations to enhance immune responses against pathogens .
Case Studies
- Infant Gut Health : A study demonstrated that infants consuming formula supplemented with HMOs, including LNnH, showed improved gut microbiota composition compared to those on standard formula .
- Inhibition of Pathogen Adhesion : Research indicated that LNnH significantly reduced the adherence of enteropathogenic E. coli to intestinal cells in vitro, highlighting its potential as a preventive agent against gastrointestinal infections .
Mechanism of Action
The mechanism by which N-Acetylneuraminyllacto-N-neohexaose exerts its effects involves its interaction with specific receptors on cell surfaces. These interactions can modulate signaling pathways and immune responses, leading to various biological outcomes. The molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in health and disease.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Differentiation
- Binding Specificity : this compound’s extended hexaose backbone allows multivalent interactions with lectins, enhancing avidity compared to shorter analogs like 3′-SL or LSTb .
- Metabolic Stability : Enzymatic studies reveal that α2,3-linked Neu5Ac (as in this compound) is more resistant to mammalian sialidases than α2,6-linked variants, prolonging its biological activity .
- Industrial Synthesis : Unlike simpler sialylated compounds (e.g., 3′-SL), this compound requires multi-enzyme cascades for synthesis, limiting its commercial availability .
Biomedical Relevance
- Anti-Pathogenic Activity : this compound inhibits influenza A virus binding by mimicking sialylated host receptors .
Biological Activity
N-Acetylneuraminyllacto-N-neohexaose (NANA-LNnH) is a complex carbohydrate that belongs to the family of human milk oligosaccharides (HMOs). These oligosaccharides play crucial roles in various biological processes, particularly in infant development and immune modulation. This article explores the biological activity of NANA-LNnH, highlighting its structure, synthesis, and significant research findings.
Structure and Synthesis
NANA-LNnH is composed of a lacto-N-neohexaose backbone with an N-acetylneuraminic acid (NANA) moiety. The synthesis of NANA-LNnH has been achieved through advanced glycosylation techniques, including a convergent synthetic strategy that minimizes side reactions and maximizes yield. The synthesis process typically involves multiple steps, utilizing specific donor-acceptor combinations to construct the glycan structure effectively .
Biological Functions
1. Modulation of Immune Response:
Research indicates that HMOs like NANA-LNnH can influence the immune system by acting as prebiotics that promote beneficial gut microbiota. These oligosaccharides may enhance the activity of immune cells, thereby contributing to the overall health and development of infants. For instance, studies have shown that specific HMOs can inhibit pathogen adhesion to intestinal epithelial cells, reducing the risk of infections .
2. Anti-inflammatory Properties:
NANA-LNnH exhibits potential anti-inflammatory effects by modulating cytokine production. This action could be beneficial in preventing inflammatory diseases in early life stages. The presence of sialic acids in NANA-LNnH is particularly significant, as they are known to play a role in cell signaling and immune regulation .
3. Support for Gut Health:
The oligosaccharide composition of human milk, including NANA-LNnH, supports gut health by promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli. These bacteria are essential for maintaining a balanced gut microbiome and enhancing nutrient absorption in infants .
Case Studies and Research Findings
Several studies have investigated the biological activities of NANA-LNnH and related compounds:
Q & A
Q. Q1. What analytical methods are recommended for quantifying NANLNnH in biological samples?
Methodological Answer :
- Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) is optimal for separating and quantifying sialylated oligosaccharides like NANLNnH due to its sensitivity for polar glycans. A validated protocol involves using a zwitterionic HILIC column (e.g., ZIC-cHILIC) with mobile phases of acetonitrile/water and ammonium formate. Calibration curves with internal standards (e.g., isotopically labeled Neu5Ac) ensure precision .
- Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) is suitable for high-resolution separation of labeled glycans. Derivatization with 2-aminobenzamide (2-AB) enhances detection limits to ~10 fmol .
Q. Q2. How can researchers safely handle NANLNnH in laboratory settings?
Methodological Answer :
- While NANLNnH itself is not classified as hazardous under GHS, general precautions for sialylated compounds apply:
- Use nitrile gloves and lab coats to avoid contamination.
- Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis.
- In case of accidental exposure, follow OSHA HCS guidelines: rinse skin/eyes with water for 15 minutes and consult occupational health services .
Advanced Research Questions
Q. Q3. How can conflicting data on NANLNnH’s binding affinities to viral receptors be resolved?
Methodological Answer :
- Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold standards for binding studies. To address discrepancies:
- Control for experimental variables: buffer composition (e.g., Ca²⁺ ions for lectin binding), temperature, and glycan presentation (soluble vs. immobilized).
- Use glycan microarrays to compare binding profiles across multiple receptors in parallel, reducing batch-to-batch variability .
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between datasets and identify systematic biases .
Q. Q4. What strategies mitigate challenges in synthesizing NANLNnH with high stereochemical purity?
Methodological Answer :
- Enzymatic Synthesis : Use recombinant α2-3/6-sialyltransferases (e.g., ST6GAL1) with strict control of reaction pH (6.5–7.5) and nucleotide sugar donors (CMP-Neu5Ac). Monitor progress via LC-MS to terminate reactions before undesired byproducts form .
- Chemoenzymatic Approaches : Combine chemical glycosylation (e.g., trichloroacetimidate donors) with enzymatic sialylation to improve yields. Protect free hydroxyl groups with acetyl or benzyl groups to prevent side reactions .
Data Interpretation and Experimental Design
Q. Q5. How should researchers design experiments to study NANLNnH’s role in immune evasion by pathogens?
Methodological Answer :
- In Vitro Models : Use human epithelial cell lines (e.g., Caco-2) infected with pathogens (e.g., Campylobacter jejuni). Knock out NANLNnH biosynthesis genes (e.g., nanA) via CRISPR-Cas9 and compare pathogen adhesion rates using fluorescence microscopy .
- In Vivo Validation : Employ murine models with gut microbiota depleted via antibiotics. Administer NANLNnH-enriched diets and quantify pathogen colonization via qPCR .
Q. Q6. How can heterogeneous literature on NANLNnH’s structural variants be systematically reviewed?
Methodological Answer :
- Conduct a scoping review with PRISMA guidelines:
- Define inclusion criteria (e.g., studies reporting NMR or MS structural data).
- Use databases like PubMed and Scopus with keywords: “N-Acetylneuraminyllacto-N-neohexaose,” “sialylated oligosaccharides,” “glycan structural analysis.”
- Extract data into a matrix comparing techniques (e.g., collision-induced dissociation vs. ion mobility MS) and annotate conflicts (e.g., branching ambiguities) .
Notes on Evidence Integration
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
